molecular formula C18H18Cl2N2O B5820609 [4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE

[4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE

Cat. No.: B5820609
M. Wt: 349.3 g/mol
InChI Key: IDRPSIHEINLWQU-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-chlorophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and other advanced materials, enhancing their properties .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE stands out due to its specific substitution pattern on the piperazine ring and the presence of both 4-chlorobenzyl and 3-chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRPSIHEINLWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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